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molecular formula C45H30O6 B3030478 1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene CAS No. 911818-75-2

1,3,5-Tris(4'-carboxy[1,1'-biphenyl]-4-yl)benzene

Cat. No. B3030478
M. Wt: 666.7
InChI Key: PEQRGMPXYDIZSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08841471B2

Procedure details

Trimethyl 4,4′,4″-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoate (2.00 g, 2.82 mmol), 2.2 g of NaOH, THF, water, and methanol (200, 80, and 50 mL, respectively) were mixed in a 1 L round bottom flask equipped with a magnetic stirring bar, and the mixture was stirred for 2 days at room temperature. The solution was evaporated under vacuum. The residue was acidified with 3 M HCl. The white solid was collected by filtration, washed with methylene chloride and methanol and dried in vacuum overnight (1.80 g, 96%): mp 326° C.; 1H-NMR (DMSO-d6, 400 MHz) δ 13.07 (br, 3H) 8.07 (d, 6H, J=8.0 Hz), 8.06 (s, 3H), 8.05 (d, 6H, J=8.0 Hz), 7.91 (d, 6H, J=7.6 Hz), 7.89 (d, 6H, J=7.2 Hz); 13C-NMR (DMSO-d6, 100 MHz) δ 168.0, 144.6, 141.9, 140.7, 139.2, 130.9, 130.6, 128.8, 128.4, 127.6, 125.3; FT-IR (KBr, 4000-400 cm−1) 3448 (br), 3029 (br), 2661 (w), 2536 (w), 1925 (w), 1686 (s), 1606 (s), 1419 (m), 1276 (m), 1177 (m), 1118 (m), 1003 (m), 824 (s), 773 (s); MALDI-TOF MS (m/z) [M]+ 666.2976 (found), 666.2042 (calcd. for C45H30O6).
Name
Trimethyl 4,4′,4″-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoate
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([C:39]2[CH:44]=[CH:43][C:42]([C:45]3[CH:54]=[CH:53][C:48]([C:49]([O:51]C)=[O:50])=[CH:47][CH:46]=3)=[CH:41][CH:40]=2)[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([C:13]3[CH:22]=[CH:21][C:16]([C:17]([O:19]C)=[O:18])=[CH:15][CH:14]=3)=[CH:9][CH:8]=2)[CH:4]=[C:3]([C:23]2[CH:28]=[CH:27][C:26]([C:29]3[CH:38]=[CH:37][C:32]([C:33]([O:35]C)=[O:34])=[CH:31][CH:30]=3)=[CH:25][CH:24]=2)[CH:2]=1.[OH-].[Na+].C1COCC1.O>CO>[C:1]1([C:39]2[CH:44]=[CH:43][C:42]([C:45]3[CH:46]=[CH:47][C:48]([C:49]([OH:51])=[O:50])=[CH:53][CH:54]=3)=[CH:41][CH:40]=2)[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([C:13]3[CH:14]=[CH:15][C:16]([C:17]([OH:19])=[O:18])=[CH:21][CH:22]=3)=[CH:11][CH:12]=2)[CH:4]=[C:3]([C:23]2[CH:24]=[CH:25][C:26]([C:29]3[CH:38]=[CH:37][C:32]([C:33]([OH:35])=[O:34])=[CH:31][CH:30]=3)=[CH:27][CH:28]=2)[CH:2]=1 |f:1.2|

Inputs

Step One
Name
Trimethyl 4,4′,4″-(benzene-1,3,5-triyl-tris(benzene-4,1-diyl))tribenzoate
Quantity
2 g
Type
reactant
Smiles
C1(=CC(=CC(=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)OC)C=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)OC)C=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)OC)C=C1
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 2 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirring bar
CUSTOM
Type
CUSTOM
Details
The solution was evaporated under vacuum
FILTRATION
Type
FILTRATION
Details
The white solid was collected by filtration
WASH
Type
WASH
Details
washed with methylene chloride and methanol
CUSTOM
Type
CUSTOM
Details
dried in vacuum overnight (1.80 g, 96%)
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
2 d
Name
Type
Smiles
C1(=CC(=CC(=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1)C1=CC=C(C=C1)C1=CC=C(C(=O)O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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